molecular formula C10H15N3O B2456961 2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol CAS No. 2198985-46-3

2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol

Cat. No.: B2456961
CAS No.: 2198985-46-3
M. Wt: 193.25
InChI Key: CATAHGPIHANLJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol is a chemical compound of interest in scientific research, featuring a cyclobutanol core substituted with a methyl-(4-methylpyrimidin-2-yl)amino group. Compounds with a pyrimidine subunit are extensively studied in medicinal chemistry due to their prevalence in nucleobases and various bioactive molecules, making them key scaffolds in drug discovery . This specific structural motif suggests potential as a building block or intermediate in the development of novel therapeutic agents. Researchers may explore its utility in synthesizing more complex molecules or investigate its mechanism of action in various biochemical contexts. The presence of both hydrogen bond donor and acceptor sites within the molecule can be leveraged for targeted molecular interactions. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle all chemicals in accordance with their institution's safety protocols.

Properties

IUPAC Name

2-[methyl-(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7-5-6-11-10(12-7)13(2)8-3-4-9(8)14/h5-6,8-9,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATAHGPIHANLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N(C)C2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Activation of Cyclobutanol

The hydroxyl group of cyclobutanol is converted into a leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution. For example, treatment with p-toluenesulfonyl chloride in dichloromethane using triethylamine as a base yields cyclobutyl tosylate.

Coupling with 4-Methylpyrimidin-2-amine

The activated cyclobutanol intermediate undergoes nucleophilic displacement with 4-methylpyrimidin-2-amine. This reaction is typically conducted in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours. Yields range from 45% to 68%, depending on the leaving group and base.

Example Protocol

  • Cyclobutyl tosylate (1 eq), 4-methylpyrimidin-2-amine (1.2 eq), and K₂CO₃ (2 eq) are refluxed in DMF for 18 hours.
  • The mixture is cooled, diluted with water, and extracted with ethyl acetate.
  • The organic layer is dried (MgSO₄) and concentrated.
  • Purification via silica gel chromatography (hexane/EtOAc 3:1) affords the product.

Reductive Amination of Cyclobutanone

Reductive amination offers an alternative pathway, leveraging the reactivity of ketones.

Synthesis of Cyclobutanone Intermediate

Cyclobutanone is commercially available or synthesized via [2+2] cycloaddition of ethylene with ketene.

Condensation with Methyl(4-methylpyrimidin-2-yl)amine

Cyclobutanone reacts with methyl(4-methylpyrimidin-2-yl)amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions (pH 4–6). This method achieves moderate yields (50–60%) but requires strict control of stoichiometry to minimize imine byproducts.

Optimization Insight

  • Solvent: Methanol or ethanol improves solubility of the amine.
  • Temperature: Room temperature minimizes side reactions.
  • Catalyst: Titanium tetraisopropoxide enhances imine formation efficiency.

Ring-Opening of Epoxides

Epoxide intermediates enable stereoselective synthesis of the cyclobutanol moiety.

Epoxidation of Cyclobutene

Cyclobutene is epoxidized using m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, yielding cyclobutene oxide.

Aminolysis with Methyl(4-methylpyrimidin-2-yl)amine

The epoxide undergoes ring-opening with methyl(4-methylpyrimidin-2-yl)amine in THF under reflux. The reaction proceeds via nucleophilic attack at the less substituted carbon, producing the trans-diol as a major product. Subsequent acid-catalyzed cyclization forms the cyclobutanol ring.

Challenges

  • Regioselectivity: Competing attacks at both epoxide carbons necessitate careful temperature control.
  • Purification: Chromatographic separation is required to isolate the desired diastereomer.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions enable modular construction of the target molecule.

Buchwald-Hartwig Amination

A cyclobutanol-derived aryl halide couples with methyl(4-methylpyrimidin-2-yl)amine using Pd(OAc)₂/Xantphos as the catalyst system. This method achieves high yields (70–85%) but requires anhydrous conditions and elevated temperatures (100–120°C).

Representative Conditions

  • Catalyst: Pd₂(dba)₃ (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Base: Cs₂CO₃ (2 eq)
  • Solvent: Toluene at 110°C for 24 hours.

Comparative Analysis of Methods

Method Yield (%) Advantages Disadvantages Scalability
Nucleophilic Amination 45–68 Simple reagents, mild conditions Low regioselectivity Pilot-scale feasible
Reductive Amination 50–60 Stereochemical control Requires ketone precursor Limited
Epoxide Aminolysis 55–65 High diastereoselectivity Multi-step synthesis Challenging
Buchwald-Hartwig 70–85 High efficiency, modularity Costly catalysts, inert atmosphere Industrial viable

Chemical Reactions Analysis

Types of Reactions: 2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has shown potential as an antitrypanosomal and antiplasmodial agent, making it a candidate for treating diseases like sleeping sickness and malaria . In medicine, its potential neuroprotective effects are being explored for treating neurodegenerative diseases. Additionally, it has applications in the pharmaceutical industry as a lead compound for drug development .

Mechanism of Action

The mechanism of action of 2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as inducible nitric oxide synthase, which plays a role in inflammatory responses . By modulating these pathways, the compound exerts its biological effects, including anti-inflammatory and neuroprotective activities .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other 2-aminopyrimidine derivatives, such as 2-aminopyrimidin-4(3H)-one and its derivatives . These compounds share structural similarities and exhibit comparable biological activities.

Uniqueness: What sets 2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol apart is its unique cyclobutane ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and bioavailability, making it a more effective candidate for therapeutic applications.

Biological Activity

2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, particularly focusing on its antitrypanosomal and antiplasmodial properties.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C10H15N3O
  • Molecular Weight : 193.2456 g/mol
  • IUPAC Name : 2-[methyl-(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol

The unique cyclobutane ring structure contributes to its stability and bioavailability, enhancing its therapeutic potential.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Starting Materials : Acyclic precursors are used to initiate the synthesis.
  • Key Reactions :
    • Ring closure
    • Aromatization
    • S-methylation
    • Oxidation to methylsulfonyl compounds
    • Formation of guanidines with suitable amines

These processes are optimized for scalability and efficiency, often employing advanced analytical techniques such as HPLC and NMR spectroscopy to ensure product purity .

Antitrypanosomal Activity

Research indicates that this compound exhibits significant antitrypanosomal activity. It has been tested against Trypanosoma brucei, the causative agent of sleeping sickness. The compound's mechanism involves the inhibition of key enzymes involved in parasite metabolism, leading to reduced viability of the organism.

Antiplasmodial Activity

The compound also shows promise as an antiplasmodial agent against Plasmodium falciparum, the parasite responsible for malaria. In vitro studies have demonstrated that it inhibits the growth of this parasite, suggesting potential as a therapeutic agent for malaria treatment .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It inhibits inducible nitric oxide synthase (iNOS), which plays a crucial role in inflammatory responses. This inhibition can lead to reduced inflammation and improved outcomes in diseases where inflammation is a contributing factor.

Comparative Analysis with Similar Compounds

A comparison with other similar compounds reveals distinct advantages:

Compound NameStructure TypeBiological Activity
2-Aminopyrimidine DerivativesPyrimidine-basedAntimicrobial
2-Methylpyrimidin-4-aminePyrimidine-basedAntiparasitic
This compoundCyclobutane derivativeAntitrypanosomal, Antiplasmodial

The cyclobutane ring enhances stability and bioavailability compared to linear pyrimidine derivatives, making it a more effective candidate for therapeutic applications .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • In Vitro Studies : A study demonstrated that this compound significantly inhibited the growth of P. falciparum at concentrations that were not cytotoxic to human cells .
  • In Vivo Efficacy : Animal models treated with this compound showed reduced parasitemia levels in Trypanosoma brucei infections, indicating its potential for further development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[Methyl(4-methylpyrimidin-2-yl)amino]cyclobutan-1-ol, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis often involves multi-step protocols, such as nucleophilic substitution on cyclobutan-1-ol derivatives coupled with pyrimidine functionalization. For example, microwave-assisted reactions (e.g., 110°C, Xantphos/Pd catalysts) enhance regioselectivity and reduce side products . Solvent selection (e.g., acetonitrile or DMF) and base strength (e.g., Cs₂CO₃ vs. K₂CO₃) critically influence cyclobutane ring stability and coupling efficiency.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular weight (e.g., C₁₀H₁₅N₃O, ~205.26 g/mol), while ¹H/¹³C NMR resolves stereochemistry of the cyclobutane ring and pyrimidine substitution patterns. HPLC with UV detection (λ ~260 nm) monitors purity, especially for intermediates prone to oxidation (e.g., hydroxyl groups) .

Q. How does the compound’s structure influence its solubility and reactivity in polar vs. non-polar solvents?

  • Methodological Answer : The hydroxyl group on cyclobutan-1-ol enhances solubility in polar solvents (e.g., methanol, DMSO), while the methylpyrimidine moiety contributes to π-π stacking in non-polar media. Reactivity studies suggest that the strained cyclobutane ring undergoes thermal decomposition above 150°C, necessitating low-temperature storage .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during pyrimidine-cyclobutane coupling reactions?

  • Methodological Answer : Computational modeling (e.g., Discovery Studio) predicts steric and electronic effects at reaction sites. For instance, substituent positioning on pyrimidine (e.g., 4-methyl vs. 2-methyl) alters nucleophilic attack pathways. Experimental validation via kinetic studies (e.g., varying Pd catalyst loadings) optimizes product distribution .

Q. How do experimental data contradictions arise in stability studies, and how can they be resolved?

  • Methodological Answer : Degradation products (e.g., oxidized pyrimidine derivatives) may skew stability assessments. Accelerated aging experiments under controlled humidity/temperature, paired with LC-MS/MS, identify degradation pathways. For example, cyclobutane ring-opening under acidic conditions requires buffered storage solutions .

Q. Can computational methods predict the compound’s interaction with biological targets, such as enzyme active sites?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding affinities to targets like kinases or GPCRs. Pyrimidine’s hydrogen-bonding capacity and cyclobutane’s rigidity influence binding kinetics. Validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) quantifies thermodynamic parameters .

Q. What mechanistic insights explain the compound’s potential as a biochemical probe in kinase inhibition assays?

  • Methodological Answer : The pyrimidine scaffold mimics ATP-binding motifs in kinases. Competitive inhibition assays (e.g., radiometric or fluorescence-based) measure IC₅₀ values. Structural analogs (e.g., 4-methyl substitution) enhance selectivity by reducing off-target interactions with non-catalytic domains .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight~205.26 g/mol
Thermal Stability ThresholdDecomposes >150°C
Optimal Reaction CatalystXantphos/Pd₂(dba)₃ (microwave-assisted)
HPLC Retention Time~8.2 min (C18 column, 70% MeOH)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.